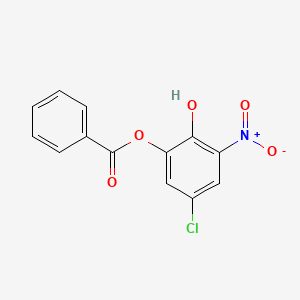

5-Chloro-2-hydroxy-3-nitrophenyl benzoate

Description

Contextualizing the Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters are a cornerstone of organic chemistry, with wide-ranging significance. ctppc.orgbjmu.edu.cn They are not only crucial intermediates in the synthesis of more complex molecules but also exhibit a variety of biological activities. ctppc.orgbjmu.edu.cn The nature and position of the substituents on the aromatic rings can dramatically influence the physical, chemical, and biological properties of these esters. semanticscholar.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the ester bond and the aromatic rings, influencing their susceptibility to nucleophilic or electrophilic attack. semanticscholar.org

Research into substituted benzoate esters has revealed their potential as antimicrobial, antioxidant, and anti-inflammatory agents. ctppc.orgbjmu.edu.cnresearchgate.net The specific combination of substituents on 5-Chloro-2-hydroxy-3-nitrophenyl benzoate suggests a molecule with tailored electronic and steric properties, making it an interesting candidate for further investigation in medicinal chemistry and materials science.

Overview of Research Trajectories Pertaining to this compound

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, the research trajectories of closely related substituted nitrophenyl and chlorophenyl benzoates provide a strong indication of the potential areas of interest for this compound. The primary research directions for analogous compounds include:

Synthesis and Method Development: A significant portion of research on substituted benzoates is dedicated to the development of novel and efficient synthetic methodologies. This includes the exploration of new catalysts, reaction conditions, and starting materials to achieve high yields and purity.

Biological Activity Screening: Many studies focus on the evaluation of substituted benzoate esters for various biological activities. For example, nitro-substituted compounds are often investigated for their antimicrobial and antiparasitic properties. nih.gov The presence of a hydroxyl group can also contribute to antioxidant activity. bjmu.edu.cn

Physicochemical Property Characterization: A fundamental aspect of research involves the detailed characterization of the physicochemical properties of these compounds. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry), crystallographic studies, and the determination of properties such as melting point, boiling point, and solubility.

Based on the research trends of similar compounds, it can be inferred that investigations into this compound would likely follow these established paths, with a particular focus on how the unique combination of chloro, hydroxyl, and nitro substituents influences its properties and potential applications.

Scope and Objectives of the Academic Review on this compound

The primary objective of this academic review is to provide a comprehensive and focused overview of the chemical compound this compound based on the available scientific information. The scope of this review is strictly limited to the chemical and research aspects of the compound, as outlined in the preceding sections.

This review aims to:

Situate this compound within the broader context of substituted benzoate esters in organic chemistry.

Provide an overview of the likely research directions for this compound by examining the established research trajectories for structurally similar molecules.

Present the known physicochemical data for this compound in a clear and accessible format.

This review will adhere strictly to the provided outline and will not include any information regarding dosage, administration, safety, or adverse effects.

Detailed Research Findings

While specific experimental research on this compound is not widely published, its basic chemical properties have been computed and are available in chemical databases.

Table 1: Computed Physicochemical Properties of this compound echemi.comnih.gov

| Property | Value |

| Molecular Formula | C13H8ClNO5 |

| Molecular Weight | 293.66 g/mol |

| CAS Number | 194294-25-2 |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 293.0091000 |

| Monoisotopic Mass | 293.0091000 |

| Topological Polar Surface Area | 103 Ų |

| Heavy Atom Count | 20 |

| Complexity | 385 |

The presence of nitro and chloro groups on the phenyl ring of related benzoate esters has been shown to influence their biological activities. For instance, a study on the synthesis of 4-nitro-benzoates highlighted their potential for antimicrobial and disinfectant applications. ctppc.org Another study on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters demonstrated how different substituents affect enzymatic reactions. semanticscholar.org

Table 2: Examples of Related Substituted Benzoate Esters and Their Research Focus

| Compound Name | Research Focus |

| Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | Listed as a chemical intermediate. bldpharm.com |

| 4-nitro-benzoates | Synthesis and evaluation for antimicrobial activity. ctppc.org |

| para-substituted nitrophenyl benzoate esters | Study of electronic effects on enzymatic hydrolysis. semanticscholar.org |

| Phenyl benzoate compounds | Synthesis and investigation of antioxidant and anti-tyrosinase activities. bjmu.edu.cn |

The data presented in these tables underscore the foundational knowledge available for this compound and the research directions that have been pursued for structurally analogous compounds. This information provides a solid basis for future investigations into the specific properties and potential applications of this particular molecule.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-hydroxy-3-nitrophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-9-6-10(15(18)19)12(16)11(7-9)20-13(17)8-4-2-1-3-5-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUOAENDVOLANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Chloro 2 Hydroxy 3 Nitrophenyl Benzoate

Established Synthetic Pathways

The most practical approach to synthesizing the target compound, which is more accurately named 4-chloro-2-nitrophenyl benzoate (B1203000) based on plausible synthetic routes starting from common precursors, is a sequential process. This involves the nitration of a substituted phenol (B47542) followed by esterification. Alternative strategies, such as those involving rearrangement reactions, can be considered for creating related structural isomers.

This two-step pathway is a foundational method for the synthesis of aromatic nitro-esters. It begins with the regioselective nitration of a chlorophenol and concludes with the esterification of the resulting nitrophenol.

The precursor for this synthesis is 4-chlorophenol. The introduction of a nitro group onto the aromatic ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents—the hydroxyl (-OH) and chloro (-Cl) groups—are critical for the outcome. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The chloro group is a deactivating group but also an ortho-, para-director. The activating effect of the hydroxyl group dominates, and since the para position is already occupied by the chlorine atom, nitration occurs predominantly at the position ortho to the hydroxyl group. This leads to the formation of 4-chloro-2-nitrophenol (B165678).

Various nitrating agents and conditions can be employed for this transformation. A common method involves the use of a mixture of nitric acid and sulfuric acid. rushim.ru Alternative, milder conditions have been developed to improve yields and reduce the formation of by-products. nih.gov

Table 1: Comparative Nitration Conditions for Phenolic Compounds

| Nitrating Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| NaNO₃, Mg(HSO₄)₂, wet SiO₂ | 4-chlorophenol | Dichloromethane | Room Temp. | 3 hours | 88% | nih.gov |

| HNO₃ / H₂SO₄ | Phenol | Water | 10-15 °C | - | - | oc-praktikum.de |

| Chlorine | 4-nitrophenol | Aqueous HCl | 70-90 °C | - | - | google.com |

A general laboratory protocol for nitration under heterogeneous conditions involves stirring the phenolic substrate with a nitrate (B79036) salt and an acidic salt like sodium bisulfate on a solid support such as wet silica (B1680970) gel in a solvent like dichloromethane. nih.gov This method offers advantages such as mild reaction conditions and simpler work-up procedures. nih.gov

The second step is the esterification of the 4-chloro-2-nitrophenol synthesized in the previous stage. Due to the reduced nucleophilicity of the phenolic hydroxyl group, direct esterification with carboxylic acids is often slow and inefficient. libretexts.org Therefore, more reactive derivatives of benzoic acid, such as benzoyl chloride, are typically used in a reaction known as acylation.

The reaction is often performed in the presence of a base, like pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrogen chloride gas byproduct and to activate the phenol by converting it to the more nucleophilic phenoxide ion. libretexts.orgniscpr.res.in Solvent-free conditions using a catalyst such as titanium dioxide (TiO₂) have also been reported to be highly efficient. niscpr.res.in

Table 2: Example Esterification Conditions for Phenols

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoyl Chloride | TiO₂ | Solvent-free | 25 °C | 30 min | 92% (for Phenyl benzoate) | niscpr.res.in |

| Benzoyl Chloride | NaOH (aq) | - | - | 15 min | - | libretexts.org |

| Acetyl Chloride | None | Solvent-free | - | 1 hour | 98% (for Benzyl acetate) | researchgate.net |

A typical procedure involves mixing the 4-chloro-2-nitrophenol with benzoyl chloride. In the presence of a catalyst like TiO₂, the mixture is stirred at room temperature. niscpr.res.in The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by adding a solvent like ether, filtering the catalyst, and washing the filtrate to remove unreacted phenol and other impurities. niscpr.res.in

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com While this reaction would not directly synthesize 4-chloro-2-nitrophenyl benzoate, it represents an important synthetic adaptation for related compounds. If the target ester were subjected to Fries rearrangement conditions, it would yield acylated phenols (hydroxy benzophenones).

The mechanism of the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This facilitates the cleavage of the ester bond to form an acylium ion intermediate. organic-chemistry.org This electrophilic acylium ion then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution. The reaction is ortho- and para-selective. ajchem-a.comajchem-a.com

The regiochemical outcome is highly dependent on reaction conditions:

Low Temperatures: Generally favor the formation of the para-isomer. ajchem-a.comajchem-a.com

High Temperatures: Tend to yield the ortho-isomer. ajchem-a.comajchem-a.com

The synthetic utility of this rearrangement lies in its ability to produce hydroxy aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.com For instance, starting from 4-chloro-2-nitrophenyl benzoate, a Fries rearrangement could theoretically produce isomers of benzoyl-chloronitrophenol, providing a route to a different class of substituted aromatic compounds.

Regioselectivity is a critical factor in the primary synthetic route, particularly during the nitration of 4-chlorophenol. The directing effects of the substituents on the benzene (B151609) ring dictate the position of the incoming nitro group.

Hydroxyl Group (-OH): A strongly activating ortho, para-director.

Chloro Group (-Cl): A deactivating ortho, para-director.

The powerful activating nature of the hydroxyl group is the dominant influence. It strongly activates the positions ortho and para to it for electrophilic attack. In 4-chlorophenol, the para position is blocked by the chlorine atom. Consequently, the electrophile (the nitronium ion, NO₂⁺) is directed almost exclusively to the ortho positions. This results in the formation of 4-chloro-2-nitrophenol with high selectivity, and a smaller amount of the 4-chloro-2,6-dinitrophenol (B1616662) by-product if the reaction conditions are too harsh.

The subsequent esterification step does not involve the aromatic ring and is therefore not subject to regiochemical considerations related to ring position. The reaction occurs exclusively at the phenolic hydroxyl group.

Should a Fries rearrangement be attempted on the final product, the regioselectivity would be governed by the directing effects of the three substituents on the ring (-O-benzoyl, -Cl, -NO₂) after the initial formation of the acylium ion and the phenolic hydroxyl group. The strong deactivating and meta-directing nature of the nitro group would significantly influence the position of the intramolecular acylation.

Investigation of Regioselectivity in Synthesis of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate

Influence of Directing Groups on Reaction Outcome

The arrangement of substituents on the aromatic ring of the phenol precursor is fundamental to the synthesis of this compound. The directing effects of these groups determine the position of incoming electrophiles during the synthesis of the precursor, typically 4-chloro-2-nitrophenol.

In electrophilic aromatic substitution, substituents on a benzene ring influence the position of subsequent substitutions. These effects are categorized based on whether they direct incoming groups to the ortho, para, or meta positions. libretexts.orglibretexts.org

Activating Groups : These groups donate electron density to the ring, making it more reactive than benzene. They are typically ortho, para-directing. The hydroxyl (-OH) group is a strong activating group. aakash.ac.in

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive. Most deactivators are meta-directing, with the notable exception of halogens, which are deactivating but ortho, para-directing. libretexts.orgaakash.ac.in

The synthesis of the precursor, 4-chloro-2-nitrophenol, likely starts from 4-chlorophenol. The directing effects of the hydroxyl (-OH) and chloro (-Cl) groups must be considered for the subsequent nitration step.

| Substituent Group | Type | Directing Effect |

| -OH (Hydroxyl) | Strong Activator | Ortho, Para |

| -Cl (Chloro) | Weak Deactivator | Ortho, Para |

| -NO₂ (Nitro) | Strong Deactivator | Meta |

The hydroxyl group is a more powerful activating and directing group than the deactivating effect of the chlorine atom. Therefore, in the nitration of 4-chlorophenol, the incoming nitro group (-NO₂) is directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the chlorine atom, the nitration occurs at the C2 position, yielding 4-chloro-2-nitrophenol. The final step, the esterification (benzoylation) of 4-chloro-2-nitrophenol with benzoyl chloride, occurs at the nucleophilic hydroxyl group, a reaction known as O-acylation, to form the target compound. ucalgary.ca

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis emphasizes the use of advanced techniques to improve efficiency, reduce reaction times, and enhance yields under milder conditions. For the synthesis of esters like this compound, methods such as ultrasound irradiation and sophisticated catalytic systems are highly relevant.

Exploration of Ultrasound Irradiation Methodologies in Related Syntheses

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. tandfonline.comresearchgate.net This technique has been successfully applied to esterification, often leading to higher yields in shorter times and at lower temperatures compared to conventional methods. tandfonline.comgrupomarista.org.brresearchgate.net The primary benefit of ultrasound is the formation, growth, and collapse of microscopic bubbles, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. tandfonline.com

In the context of ester synthesis, ultrasound irradiation can significantly intensify the process. researchgate.net For example, the ultrasound-assisted esterification of aliphatic acids has been shown to produce good yields after short reaction times under mild, room-temperature conditions. tandfonline.com This avoids the need for high temperatures that can lead to the formation of colored by-products and the degradation of sensitive functional groups. grupomarista.org.br

Table: Comparison of Conventional vs. Ultrasound-Assisted Esterification for Aliphatic Acids

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Temperature | High (Reflux, 67-170°C) grupomarista.org.brresearchgate.net | Room Temperature grupomarista.org.brresearchgate.net |

| Reaction Time | Long (up to 6 hours) tandfonline.comgrupomarista.org.br | Short tandfonline.comresearchgate.net |

| Energy Consumption | High tandfonline.com | Low researchgate.net |

| Yield | Variable, often incomplete conversion grupomarista.org.br | Good to Excellent tandfonline.comderpharmachemica.com |

| Side Reactions | More prevalent, potential for by-products grupomarista.org.br | Reduced tandfonline.com |

Applying this methodology to the benzoylation of 4-chloro-2-nitrophenol could offer a more efficient and cleaner route to this compound.

Catalytic Systems in Esterification and Related Reactions

The choice of catalyst is paramount in esterification reactions. Catalysts increase the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating the nucleophilic attack by the alcohol or phenol. mdpi.com

Acid catalysis is the most common method for esterification, known as the Fischer-Speier esterification. Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are frequently used. tandfonline.comgrupomarista.org.br The reaction involves the protonation of the carbonyl oxygen of the benzoic acid, which makes the carbonyl carbon more susceptible to attack by the hydroxyl group of the 4-chloro-2-nitrophenol.

In addition to homogeneous catalysts, heterogeneous solid acid catalysts have gained prominence due to their ease of separation, reusability, and often milder reaction conditions. mdpi.com Examples include:

Zeolites : Materials like H-beta and H-Y zeolites have demonstrated high activity in the benzoylation of phenols. mdpi.comresearchgate.net

Metal Oxides : Simple metal oxides such as TiO₂ have been used as efficient, reusable catalysts for the acylation of phenols under solvent-free conditions. niscpr.res.in

Ion-Exchange Resins : These polymeric catalysts can be used in flow reactors for continuous production. mdpi.com

Metal Cation Exchanged Nanoclays : Al³⁺-montmorillonite nanoclay has been shown to be an active catalyst for the esterification of phenylacetic acid with substituted phenols. nih.gov

Amide bond formation is a related and fundamental transformation in organic chemistry. While not a direct step in synthesizing the target ester, the development of catalytic amidation provides insights into activating carboxylic acids for reactions with nucleophiles. Direct catalytic amidation, which couples a carboxylic acid and an amine while removing water, is a green alternative to traditional methods that use stoichiometric activating agents. ucl.ac.uk

Boron-based catalysts, such as boronic acids and their derivatives, have emerged as highly effective for direct amidation. ucl.ac.ukmdpi.com These catalysts activate the carboxylic acid, facilitating the reaction with the amine. The reactions often require the removal of water, which can be achieved using molecular sieves or azeotropic distillation. ucl.ac.uk While these methods are developed for C-N bond formation, the principles of carboxylic acid activation are analogous to those in esterification. The exploration of such novel catalysts could potentially open new, milder pathways for challenging esterification reactions. mdpi.comresearchgate.net

Process Scalability and Efficiency Considerations for this compound Synthesis

Scaling up the synthesis of a fine chemical like this compound from the laboratory to an industrial scale presents several challenges. numberanalytics.com Key considerations include maintaining reaction efficiency, ensuring product quality, managing heat and mass transfer, and catalyst reusability. mdpi.comnumberanalytics.com

For esterification processes, moving from batch to continuous flow reactors can offer significant advantages in scalability and efficiency. mdpi.comorganic-chemistry.org Packed-bed reactors using heterogeneous catalysts (like zeolites or resins) allow for continuous operation, simplified product separation, and catalyst recycling, which is crucial for economic viability and sustainability. mdpi.comresearchgate.net

Process intensification strategies are vital for creating more efficient and sustainable chemical processes. For ester synthesis, these can include:

Reactive Distillation : Combining reaction and separation in a single unit, where water is continuously removed to drive the equilibrium towards the ester product.

Membrane Reactors : Using pervaporation or nanofiltration membranes to selectively remove the water byproduct, thereby increasing conversion under milder conditions. mdpi.com

Use of Fly Ash as a Catalyst : Reports have shown that unmodified fly ash, a waste product, can serve as a cheap and efficient heterogeneous catalyst for scalable ester production. acs.org

Modeling and simulation play a crucial role in optimizing reaction conditions for large-scale production, helping to identify optimal temperature, pressure, and catalyst loading while minimizing experimental trials. numberanalytics.com For the synthesis of this compound, a scalable process would likely involve a robust heterogeneous catalyst in a continuous flow system to ensure high yield, purity, and operational efficiency.

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Hydroxy 3 Nitrophenyl Benzoate

Core Reaction Pathways of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate (B1203000)

The reactivity of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate is primarily centered around two key sites: the electrophilic carbon atom of the ester's carbonyl group and the aromatic ring bearing the chloro and nitro substituents. The electron-withdrawing nature of the nitro group and the chloro atom significantly influences the reactivity of the phenyl ring, making it susceptible to certain transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a prominent feature of the chemical profile of this compound. These reactions can potentially occur at two main positions: the carbonyl carbon of the benzoate group and the chlorinated carbon of the phenyl ring.

The chloro substituent on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation facilitates the attack of nucleophiles on the carbon atom bearing the chlorine. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, the synthesis of 5-chloro-2-nitrophenol (B185284) from 2,4-dichloronitrobenzene (B57281) involves the nucleophilic substitution of a chloro group by a hydroxide (B78521) ion google.com. This suggests that various nucleophiles could displace the chloride ion in the target molecule.

Potential nucleophiles and their expected products are outlined in the table below.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium hydroxide | 5-Hydroxy-2-hydroxy-3-nitrophenyl benzoate |

| Alkoxide | Sodium methoxide (B1231860) | 5-Methoxy-2-hydroxy-3-nitrophenyl benzoate |

| Amine | Ammonia, Alkylamines | 5-Amino-2-hydroxy-3-nitrophenyl benzoate |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-2-hydroxy-3-nitrophenyl benzoate |

The rate of these substitution reactions is enhanced by the presence of electron-withdrawing groups on the phenyl ring, which stabilize the intermediate Meisenheimer complex researchgate.net.

The mechanism for the substitution of the chloro group is expected to proceed via a bimolecular nucleophilic aromatic substitution (SNAr) pathway. This mechanism involves two key steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom attached to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

Departure of the Leaving Group: The chloride ion is subsequently eliminated from the intermediate, restoring the aromaticity of the ring and yielding the final substitution product.

Kinetic studies on analogous systems, such as the reactions of substituted phenyl benzoates with anionic nucleophiles, have shown that the reaction rates are sensitive to the electronic nature of the substituents on both the benzoyl and the phenyl rings researchgate.netscispace.com. For the nucleophilic substitution at the chloro-substituted carbon, the presence of the nitro group is crucial for the stabilization of the transition state and the Meisenheimer complex, thereby facilitating the reaction.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, offering a pathway to the corresponding amino derivative. This transformation is a common and important reaction for nitroaromatic compounds.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction typically proceeds by the transfer of hydrogen gas to the nitro group in the presence of the metal catalyst.

For a related compound, 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, the nitro group was successfully reduced to an amino group using Raney Ni in propan-2-ol at reflux mdpi.com. This suggests a similar pathway would be effective for this compound, yielding 5-Chloro-2-hydroxy-3-aminophenyl benzoate.

The general pathway for catalytic hydrogenation is as follows:

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamino intermediates, to the final amine.

Desorption: The resulting amino compound desorbs from the catalyst surface.

| Catalyst | Reducing Agent | Expected Product |

| Pd/C | H₂ gas | 5-Chloro-2-hydroxy-3-aminophenyl benzoate |

| Raney Ni | H₂ gas | 5-Chloro-2-hydroxy-3-aminophenyl benzoate |

| Pt/C | H₂ gas | 5-Chloro-2-hydroxy-3-aminophenyl benzoate |

Besides catalytic hydrogenation, other methods can be employed for the reduction of the nitro group. These include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) and metal-free reductions organic-chemistry.org.

A particularly relevant pathway is the chemoselective reduction of the nitro group to a hydroxylamino derivative. Studies on the degradation of 2-chloro-5-nitrophenol (B15424) by the bacterium Ralstonia eutropha have shown that the nitro group is initially reduced to a hydroxylamino group nih.govnih.gov. This enzymatic reduction is catalyzed by a nitroreductase in the presence of NADPH nih.gov. While this is a biological system, it highlights the possibility of selectively reducing the nitro group to the hydroxylamine (B1172632) stage under specific chemical conditions. The formation of 2-chloro-5-hydroxylaminophenol is a key step in this pathway nih.gov.

This suggests that under controlled chemical reduction, this compound could potentially be converted to 5-Chloro-2-hydroxy-3-(hydroxylamino)phenyl benzoate.

Ester Hydrolysis Dynamics and Conditions

The hydrolysis of an ester is a fundamental reaction involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol or a phenol (B47542). For this compound, this reaction results in the formation of benzoic acid and 5-chloro-2-hydroxy-3-nitrophenol. The dynamics of this process are highly dependent on the reaction conditions, particularly the presence of acid or base catalysts.

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the phenol (5-chloro-2-hydroxy-3-nitrophenol) regenerates the acid catalyst and yields the carboxylic acid (benzoic acid).

Base-mediated hydrolysis, or saponification, is an irreversible process that is highly effective for esters like this compound. The mechanism, commonly referred to as the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This attack is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide ion (5-chloro-2-hydroxy-3-nitrophenoxide) as the leaving group. The final step is a rapid, irreversible acid-base reaction where the newly formed benzoic acid protonates the phenoxide ion, driving the reaction to completion.

The rate of base-catalyzed hydrolysis is profoundly influenced by the substituents on the phenoxy leaving group. The presence of strong electron-withdrawing groups—the nitro group at the ortho position and the chloro group at the para position relative to the ester linkage—significantly stabilizes the negative charge on the departing phenoxide ion. This stabilization of the leaving group lowers the activation energy of the rate-determining step, thereby accelerating the rate of hydrolysis.

Influence of Substituent Effects on Reactivity and Reaction Kinetics

The reactivity of this compound is dictated by the electronic and steric properties of its substituents: the chloro, hydroxyl, and nitro groups on the phenyl ring, and the benzoate group itself.

The rate of nucleophilic acyl substitution reactions, such as hydrolysis, is governed by the interplay of inductive and resonance effects, as well as steric hindrance at the reaction center.

Nitro Group (−NO₂): Positioned ortho to the ester linkage, the nitro group is a powerful electron-withdrawing group through both the inductive effect (−I) and the resonance effect (−M). It strongly withdraws electron density from the aromatic ring, making the phenoxy group a better leaving group by stabilizing the negative charge of the resulting phenoxide ion. This significantly increases the rate of base-catalyzed hydrolysis.

Chloro Group (−Cl): Located para to the ester linkage, the chloro group is also electron-withdrawing, primarily through its inductive effect (−I), although it has a weak resonance donating effect (+M). Its net effect is to withdraw electron density, further stabilizing the phenoxide leaving group and thus increasing the reaction rate.

Steric Effects: The presence of the nitro group at the ortho position can introduce steric hindrance. However, in base-catalyzed hydrolysis of benzoates, electronic effects, particularly the stabilization of the leaving group, are generally the dominant factor influencing the reaction rate. The contribution of steric effects in the alkaline hydrolysis of ortho-substituted benzoic acid esters has been found to be significant and comparable to that observed in acid-catalyzed hydrolysis.

The combined electron-withdrawing nature of the nitro and chloro substituents makes the phenoxy moiety of this compound an excellent leaving group, rendering the compound highly susceptible to nucleophilic attack at the carbonyl carbon.

Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles provide quantitative insights into their reactivity. Studies on compounds like 4-nitrophenyl X-substituted benzoates reacting with nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), and various amines have been extensively reported.

These studies consistently show that electron-withdrawing substituents on the leaving phenoxy group accelerate the reaction, while electron-donating groups retard it. For instance, in the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates, the reaction proceeds through a stepwise mechanism, with the stability of the tetrahedral intermediate playing a crucial role. The Brønsted-type plot for the reaction of 4-chloro-2-nitrophenyl benzoate with a series of cyclic secondary amines is linear with a βnuc value of 0.69, indicating a significant degree of bond formation in the transition state.

Linear Free Energy Relationships (LFERs) in Analyzing Reactivity

Brønsted-type Plots and Mechanistic Interpretation

Brønsted-type plots are valuable tools for elucidating reaction mechanisms by correlating the logarithm of the rate constant (log k) with the pKa of a series of related catalysts or nucleophiles. The slope of this plot, known as the Brønsted coefficient (β), provides insight into the degree of bond formation or cleavage in the transition state.

In studies of related compounds, such as the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates, the Brønsted-type plot has been instrumental in distinguishing between different reaction pathways. For the reaction of 4-chloro-2-nitrophenyl benzoate with a series of cyclic secondary amines in acetonitrile (B52724) (MeCN), a linear Brønsted-type plot was observed with a βnuc value of 0.69. koreascience.kr This value is considered an upper limit for reactions that proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. The linearity of the plot suggests a consistent mechanism across the series of amines. koreascience.kr

Similarly, for the reactions of 2-chloro-4-nitrophenyl benzoate with a series of primary amines in a DMSO-water mixture, a downward-curving Brønsted-type plot was observed. This curvature is also interpreted as evidence for a stepwise mechanism involving a change in the RDS.

Interactive Table: Brønsted Coefficients for Aminolysis of Related Phenyl Benzoates

| Substrate | Nucleophile Series | Solvent | βnuc Value | Mechanistic Interpretation |

|---|---|---|---|---|

| 4-Chloro-2-nitrophenyl benzoate | Cyclic secondary amines | MeCN | 0.69 | Concerted Mechanism |

| 4-Chloro-2-nitrophenyl benzoate | Primary amines | Aqueous | Curved Plot | Stepwise with RDS change |

| 2-Chloro-4-nitrophenyl benzoate | Primary amines | 80% H2O / 20% DMSO | Curved Plot | Stepwise with RDS change |

Hammett and Yukawa-Tsuno Analyses

The effect of substituents on the reaction rate of phenyl benzoate derivatives can be quantified using Hammett plots, which correlate log(k/k₀) with the substituent constant σ. For reactions involving significant charge development on the benzene (B151609) ring that is in direct conjugation with the reaction center, the Yukawa-Tsuno equation is often applied to account for the resonance effect.

Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine (B6355638) in acetonitrile have revealed nonlinear Hammett plots. koreascience.kr These plots consist of two intersecting straight lines, with a slope (ρX) of 1.01 for substrates with electron-withdrawing groups (EWG) and 1.76 for those with electron-donating groups (EDG). koreascience.kr Such nonlinearity can sometimes suggest a change in the rate-determining step.

However, the application of the Yukawa-Tsuno plot to the same data resulted in an excellent linear correlation, with a ρX value of 1.03 and a resonance demand parameter (r) of 0.78. koreascience.kr The significant r value indicates substantial resonance contribution. This linearity suggests that the nonlinear Hammett plot is not due to a change in the RDS. Instead, it is attributed to the stabilization of the ground state of the substrate by resonance interactions when an electron-donating group is present in the benzoyl moiety. koreascience.krresearchgate.net This ground-state stabilization makes the substrate less reactive than predicted by the Hammett correlation alone, causing a negative deviation from the line defined by electron-withdrawing groups. koreascience.kr

Similar findings were reported for the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine (B178648) and glycylglycine. koreascience.kr The Hammett plots were nonlinear, but the Yukawa-Tsuno plots showed excellent linearity with ρX values between 1.22 and 1.35 and r values of 0.57-0.59. koreascience.kr This consistency across different but related systems underscores the importance of accounting for resonance effects in mechanistic interpretations. researchgate.netkoreascience.kr

Interactive Table: Hammett and Yukawa-Tsuno Parameters for Aminolysis of Related Benzoates

| Substrate Series | Nucleophile | Plot Type | ρX Value | r Value | Interpretation |

|---|---|---|---|---|---|

| 4-Chloro-2-nitrophenyl X-benzoates | Piperidine | Hammett | 1.01 (EWG), 1.76 (EDG) | - | Nonlinear, suggests RDS change or resonance effect |

| 4-Chloro-2-nitrophenyl X-benzoates | Piperidine | Yukawa-Tsuno | 1.03 | 0.78 | Linear, indicates resonance stabilization of ground state |

| 2-Chloro-4-nitrophenyl X-benzoates | Hydrazine | Yukawa-Tsuno | 1.22-1.35 | 0.57-0.59 | Linear, confirms resonance stabilization mechanism |

| 4-Chloro-2-nitrophenyl X-benzoates | Glycylglycine | Yukawa-Tsuno | 1.29-1.45 | 0.53-0.56 | Linear, confirms resonance stabilization mechanism researchgate.net |

Mechanistic Insights into Complex Transformations

Photochemical Reaction Mechanisms of Related Benzoate Esters

The photochemistry of benzoate esters encompasses a variety of reaction pathways, often proceeding with low quantum yields. rsc.org The inefficiency of many photochemical reactions involving benzoates is not typically due to reversible γ-hydrogen abstraction or reversible β-carbon-oxygen cleavage, mechanisms that are significant in the photochemistry of other carbonyl compounds like ketones. rsc.org

Instead, photochemical reactions of benzoate esters can proceed through several distinct mechanisms depending on the molecular structure and reaction conditions:

Hydrogen Abstraction and Cycloaddition : Methyl benzoate can undergo photochemical reactions with olefins involving hydrogen abstraction and [2+2] cycloaddition. These reactions are believed to occur from the excited singlet states of the esters. rsc.org

Intramolecular Exciplex Formation and Cycloaddition : Certain 2-(1-naphthyl)ethyl benzoates undergo photochemical reactions driven by intramolecular electron transfer. nih.gov Depending on the substituents, this can lead to the formation of an intramolecular exciplex. In some cases, a unique [2+2] cycloaddition of the ester carbonyl group to the naphthalene (B1677914) ring occurs. nih.gov

Photoenolization and Subsequent Reactions : For benzoate esters with an ortho-methyl benzoyl group, photolysis can lead to the formation of photoenols. acs.org In the absence of oxygen, this can be followed by intermolecular hydrogen-atom abstraction. In the presence of oxygen, the intermediate biradical can be trapped, leading to different products. acs.org

Photosensitization : Benzoate esters can act as photosensitization catalysts. nih.gov For instance, they can be used in light-powered direct C(sp³)–H fluorinations, where they are believed to form an assembly with the fluorinating agent upon photoexcitation. nih.gov

Mechanisms of Transamidation in Related Chemical Systems

Transamidation, the conversion of one amide to another by reaction with an amine, and the related amidation of esters, are fundamental transformations. Due to the stability of the ester and amide bonds, these reactions often require catalysts or harsh conditions. nih.govnih.gov

Recent advancements have led to milder, metal-free protocols. One prominent mechanism involves the following key steps:

Initial Deprotonation : The reaction pathway often begins with the deprotonation of the incoming amine. nih.gov

Nucleophilic Addition : This is followed by the nucleophilic addition of the deprotonated amine to the carbonyl group of the ester or amide. nih.gov

Acyl Cleavage : A highly selective acyl N–C or O–C cleavage occurs. This step can be facilitated by the ground-state destabilization of the amide or ester bond. nih.gov

This mechanism is distinct from the traditional pathway that proceeds through a simple addition-deprotonation sequence to form a tetrahedral intermediate. nih.gov

Benzoic acid has been shown to be an effective catalyst for the transamidation of carboxamides and related compounds under metal-free conditions. sci-hub.se A proposed mechanism suggests that the reaction is initiated by a proton transfer from the benzoic acid to the amide or by the formation of intermolecular hydrogen bonds between the catalyst and the amide. This activation facilitates the subsequent nucleophilic attack by the amine. sci-hub.se

Conformational and Tautomeric Influences on Reaction Pathways

The reactivity and mechanistic pathways of molecules can be significantly influenced by their conformation and the potential for tautomerization. Tautomeric interconversions, such as keto-enol tautomerism, can dramatically alter reaction outcomes as different tautomers exhibit distinct chemical properties and reactivities. patsnap.com

For a molecule like this compound, the ortho-hydroxy group on the phenyl ring introduces the possibility of tautomerism and specific conformational preferences that can influence its reaction pathways.

Intramolecular Hydrogen Bonding : The hydroxyl group can form an intramolecular hydrogen bond with the adjacent nitro group or the ester's carbonyl oxygen. This can affect the molecule's conformation, stabilizing certain geometries over others. Such hydrogen bonding can alter the electrophilicity of the carbonyl carbon and the nucleofugality of the phenoxide leaving group during nucleophilic substitution reactions.

Tautomerization : The phenolic hydroxyl group allows for potential keto-enol type tautomerization within the aromatic ring, particularly under catalytic conditions (acid or base). patsnap.com The formation of a quinone-methide-like tautomer could open up different reaction pathways, for example, by providing an alternative site for nucleophilic or electrophilic attack. The equilibrium between these tautomeric forms can be influenced by solvent polarity and hydrogen bonding capacity. patsnap.com

Conformational Control : The orientation of the benzoate group relative to the substituted phenyl ring can be controlled by steric and electronic interactions. Different conformers may present different levels of steric hindrance to an incoming nucleophile, thereby affecting reaction rates. The specific conformation could also influence the efficiency of intramolecular processes, such as intramolecular catalysis or photochemical reactions.

Understanding these conformational and tautomeric equilibria is crucial for accurately predicting and interpreting the chemical behavior and reaction mechanisms of substituted phenyl benzoates. patsnap.com

Structural Characterization and Spectroscopic Analysis of 5 Chloro 2 Hydroxy 3 Nitrophenyl Benzoate and Its Derivatives

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule by analyzing how it absorbs infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz

Infrared (IR) Spectroscopy for Functional Group Identification and Band Assignments

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (B1203000), the IR spectrum is expected to display distinct absorption bands corresponding to its constituent groups: the hydroxyl (O-H), carbonyl (C=O), nitro (NO₂), and aromatic ring vibrations.

Key functional groups and their expected IR absorption bands include:

O–H Stretch: The phenolic hydroxyl group typically exhibits a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.

C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band, generally appearing in the 1750-1735 cm⁻¹ range. uniroma1.it Conjugation with the aromatic ring can shift this band to a slightly lower wavenumber. libretexts.org

C–O Stretch: The ester linkage also shows C–O stretching vibrations, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. libretexts.org

NO₂ Stretch: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹.

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the aromatic rings produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. lumenlearning.com

Aromatic C–H Stretch: The stretching of C–H bonds on the aromatic rings typically occurs at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). vscht.czlibretexts.org

C–Cl Stretch: The carbon-chlorine bond stretch is expected to show a medium to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

The following table summarizes the anticipated IR band assignments for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O–H Stretch | 3500–3200 | Strong, Broad |

| Ester Carbonyl | C=O Stretch | 1750–1735 | Strong |

| Aromatic Rings | C=C Stretch | 1600–1450 | Medium to Weak |

| Nitro Group | N=O Asymmetric Stretch | 1550–1500 | Strong |

| Nitro Group | N=O Symmetric Stretch | 1350–1300 | Strong |

| Ester Linkage | C–O Stretch | 1300–1000 | Medium |

| Aromatic Rings | C–H Stretch | 3100–3000 | Medium |

| Chloro Group | C–Cl Stretch | 800–600 | Medium to Strong |

This table is based on established group frequency data from spectroscopic literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the two aromatic rings and the hydroxyl proton.

Hydroxyl Proton (–OH): The phenolic proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically ranges from δ 5.0 to δ 12.0 ppm.

Aromatic Protons (5-chloro-2-hydroxy-3-nitrophenyl ring): This ring has two protons. Due to the anisotropic effects of the substituents (–OH, –NO₂, –Cl), they will appear in the aromatic region (δ 6.5–8.5 ppm). They are expected to appear as doublets due to coupling with each other.

Aromatic Protons (Benzoate ring): The five protons on the benzoate ring will also resonate in the aromatic region. They will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The protons ortho to the carbonyl group are typically shifted downfield compared to the meta and para protons.

The predicted ¹H NMR chemical shifts are summarized in the table below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 5.0 - 12.0 | Broad Singlet |

| Aromatic H (Chloro-nitro-phenyl ring) | 7.0 - 8.0 | Doublets |

| Aromatic H (Benzoate ring, ortho) | 8.0 - 8.3 | Multiplet |

| Aromatic H (Benzoate ring, meta/para) | 7.4 - 7.8 | Multiplet |

This table presents predicted values based on the analysis of similar substituted aromatic compounds.

Carbon (¹³C) NMR for Chemical Environment Analysis

Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, distinct signals are expected for the carbonyl carbon, and the carbons of the two aromatic rings.

Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically deshielded and is expected to resonate significantly downfield, typically in the range of δ 160–170 ppm.

Aromatic Carbons: The aromatic carbons will appear in the δ 110–160 ppm region. The chemical shifts are influenced by the attached substituents. Carbons bonded to electronegative atoms (O, N, Cl) or groups (C=O) will be shifted downfield. For instance, the carbon attached to the phenolic oxygen (C–OH) and the carbon attached to the ester oxygen (C–O–C=O) will have distinct chemical shifts. Based on data for benzoic acid, the ipso-carbon of the benzoate ring (attached to the ester group) is expected around δ 130 ppm. docbrown.info Data for related compounds like 5-chloro-2-hydroxy-3-nitro-benzaldehyde can also provide insight into the expected shifts for the substituted phenol (B47542) ring. chemicalbook.com

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 160 - 170 |

| Aromatic C (C-OH) | 150 - 160 |

| Aromatic C (C-NO₂) | 140 - 150 |

| Aromatic C (C-Cl) | 125 - 135 |

| Aromatic C (Benzoate Ring) | 128 - 135 |

| Aromatic C (Chloro-nitro-phenyl ring) | 115 - 125 |

This table presents predicted values based on established chemical shift ranges and data from analogous structures.

Elucidation of Tautomerism through NMR Spectroscopy

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in dynamic equilibrium. For molecules containing a hydroxyl group adjacent to a nitro group or a carbonyl function, proton tautomerism is a possibility. In this compound, a potential tautomeric equilibrium could exist, involving the transfer of the phenolic proton.

NMR spectroscopy is a particularly effective tool for studying such dynamic processes. If a tautomeric equilibrium exists, it can be investigated using variable-temperature NMR studies. At high temperatures, where the interchange between tautomers is rapid on the NMR timescale, the observed spectrum would show averaged signals for the atoms involved in the exchange. As the temperature is lowered, the rate of interchange decreases, and if slow enough, separate signals for each tautomer may be resolved. Studies on related 2-(2-hydroxy-5-substituted-aryl)benzimidazoles have successfully used NMR to investigate the effects of hydrogen bonding and solvent on tautomeric equilibria. nih.gov

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, confirming its molecular geometry and conformation.

Structural studies on analogous compounds, such as 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, reveal that the aromatic rings are often nearly planar, with a slight twist in the central ester bridge. researchgate.net For the title compound, analysis would likely focus on:

Molecular Conformation: Determining the dihedral angle between the two aromatic rings and the planarity of the nitro and hydroxyl groups relative to the phenyl ring. In similar structures, nitro groups ortho to a halogen can be significantly twisted out of the plane of the benzene (B151609) ring. nih.gov

Intermolecular Interactions: Identifying and characterizing the non-covalent interactions that stabilize the crystal packing. These could include:

Hydrogen Bonding: The phenolic –OH group can act as a hydrogen bond donor, potentially interacting with the nitro group or the ester carbonyl of an adjacent molecule.

π–π Stacking: Offset stacking interactions between the electron-rich aromatic rings.

The information that can be obtained from an X-ray crystallographic study is summarized below.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Conformation of the molecule, including the twist between rings. |

| Intermolecular Distances | Identification of hydrogen bonds, π-stacking, and other non-covalent interactions. |

| Crystal Packing | Overall arrangement of molecules in the solid state. |

This table outlines the typical data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Crystalline Forms and Polymorphism in Related Compounds

The solid-state structure of a compound is critical as different crystalline forms, known as polymorphs, can exhibit distinct physical properties. While specific crystallographic data for this compound is not extensively detailed in the available literature, the phenomenon of polymorphism is well-documented in related substituted aromatic compounds. For instance, studies on various nitrophenyl and chlorophenyl derivatives reveal that subtle changes in intermolecular interactions, such as hydrogen bonding and π–π stacking, can lead to the formation of different crystal lattices.

Table 1: Crystallographic Data for a Structurally Related Compound

| Parameter | 2-Hydroxy-N-(3-nitrophenyl)benzamide researchgate.net |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.8385 (2) Åb = 11.9531 (3) Åc = 12.3550 (3) Åβ = 90.860 (1)° |

| Volume | 1157.46 (5) ų |

| Z | 4 |

This table presents data for a related compound to illustrate typical crystallographic parameters.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₃H₈ClNO₅), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of aromatic esters under electron impact ionization typically involves characteristic cleavage patterns. The primary fragmentation pathways for this compound are expected to include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl cations (C₆H₅CO⁺) or substituted phenoxy radicals.

Loss of small molecules: Elimination of neutral molecules such as CO, CO₂, and NO₂.

Cleavage of the ester bond: This can lead to the formation of ions corresponding to the benzoate moiety and the substituted phenol moiety.

The presence of chloro and nitro substituents on the phenyl ring will influence the fragmentation pattern. For example, the loss of the chlorine atom or the nitro group can be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for chlorine-containing fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Ion |

|---|---|

| 293/295 | [M]⁺ (Molecular Ion) |

| 188/190 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

This table provides a hypothetical fragmentation pattern based on the general principles of mass spectrometry for aromatic esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the chromophoric groups present: the benzoyl group, the nitrophenol moiety, and the chloro substituent. Aromatic compounds typically exhibit strong absorption bands in the UV region.

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups. The presence of the hydroxyl and nitro groups on the same ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl benzoate due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group. Studies on substituted phenyl benzoates have shown that the positions and intensities of the absorption bands are sensitive to the nature and position of the substituents. semanticscholar.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) Range (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| 220-260 | π → π* | Benzene Ring (Benzoyl) |

| 270-320 | π → π* | Substituted Phenyl Ring |

This table presents expected absorption ranges based on the electronic transitions of the constituent chromophores.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₃H₈ClNO₅, the theoretical elemental composition can be calculated. researchgate.net Experimental values obtained from elemental analysis should closely match these calculated percentages to confirm the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₈ClNO₅)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 53.17 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.75 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.08 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.77 |

| Oxygen | O | 16.00 | 5 | 80.00 | 27.23 |

| Total | | | | 293.67 | 100.00 |

This calculated data serves as a benchmark for the experimental verification of the compound's elemental composition.

Theoretical and Computational Chemistry Approaches to 5 Chloro 2 Hydroxy 3 Nitrophenyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (B1203000). These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Charge density distribution analysis reveals the localization of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map is a common way to visualize charge distribution. For 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, the MEP map would likely show negative potential (red regions) localized around the oxygen atoms of the nitro and carbonyl groups, as well as the phenolic oxygen, indicating these are sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

The substituents on the phenyl rings significantly influence the charge distribution. The nitro group, being a strong electron-withdrawing group, and the chloro group, with its inductive electron-withdrawing effect, would decrease the electron density on the substituted phenyl ring. The benzoate group would also modulate the charge distribution on the adjacent phenyl ring.

Interactive Data Table: Calculated Atomic Charges for this compound

Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.

| Atom | Mulliken Charge (e) |

| O (hydroxyl) | -0.65 |

| O (carbonyl) | -0.58 |

| O (nitro) | -0.45 |

| N (nitro) | +0.85 |

| Cl | -0.15 |

| C (carbonyl) | +0.75 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol-containing ring, which is activated by the electron-donating hydroxyl group. The LUMO is likely to be concentrated on the nitro-substituted phenyl ring, due to the strong electron-accepting nature of the nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations for a related compound, 5-chloro-2-nitroanisole (B32773), support this type of orbital distribution. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -3.5 |

| HOMO-LUMO Gap | 3.7 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide insights into the three-dimensional structure and dynamic behavior of this compound. These methods are essential for understanding the molecule's physical properties and how its shape influences its function.

Computational studies on similar phenyl benzoate structures have shown that the molecule is likely to have a preferred conformation with a specific twist between the phenyl rings. nih.gov The energy landscape, which maps the potential energy as a function of these dihedral angles, can be calculated to identify the most stable conformers and the energy barriers between them. An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester would likely stabilize a planar conformation of that part of the molecule. nih.gov

Interactive Data Table: Key Dihedral Angles in the Lowest Energy Conformer of this compound

Note: The following data is illustrative and based on typical results from computational studies on similar molecules.

| Dihedral Angle | Predicted Value (degrees) |

| C-C-O-C (ester linkage) | 180 (anti-periplanar) |

| C-O-C-C (phenyl rings) | 45 (gauche) |

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and for identifying the molecule. DFT calculations can determine the vibrational frequencies and intensities of the normal modes of vibration.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the phenol (B47542), the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch. The positions of these peaks would be influenced by the electronic effects of the various substituents and potential intramolecular hydrogen bonding. Theoretical studies on related substituted phenols and isocyanates have demonstrated good agreement between calculated and experimental vibrational frequencies. researchgate.net

Interactive Data Table: Predicted IR Frequencies for this compound

Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3200-3400 |

| C=O stretch (ester) | 1720-1740 |

| NO₂ asymmetric stretch | 1520-1560 |

| NO₂ symmetric stretch | 1340-1360 |

| C-O stretch (ester) | 1250-1280 |

| C-Cl stretch | 700-750 |

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods are instrumental in establishing quantitative structure-reactivity relationships (QSAR). By calculating various molecular descriptors, it is possible to build models that predict the chemical reactivity or biological activity of a compound. For this compound, descriptors derived from quantum chemical calculations, such as HOMO and LUMO energies, atomic charges, and dipole moment, can be correlated with its expected reactivity.

For instance, the electrophilicity index, which is calculated from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's ability to act as an electrophile. The calculated atomic charges and Fukui functions (which indicate the propensity of an atomic site to undergo nucleophilic or electrophilic attack) can pinpoint the most reactive sites within the molecule. The analysis of such descriptors in similar molecules like 5-chloro-2-nitroanisole has been used to predict reactive centers. researchgate.net This approach allows for a systematic understanding of how the specific arrangement of functional groups in this compound governs its chemical behavior.

Synthesis and Chemical Transformations of Key Derivatives of 5 Chloro 2 Hydroxy 3 Nitrophenyl Benzoate

Aminated Derivatives via Nitro Group Reduction (e.g., 5-Chloro-2-hydroxy-3-aminophenyl Benzoate)

The selective reduction of the nitro group in 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (B1203000) to an amino group yields 5-Chloro-2-hydroxy-3-aminophenyl benzoate. This transformation is a crucial step in the synthesis of various compounds, as the resulting amino group can be further functionalized. Aromatic amines are important intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com

Several methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com Common approaches include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. mdpi.comchemistryviews.org Another widely used method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For substrates with multiple reducible functional groups, chemoselective methods are necessary to avoid unwanted side reactions. niscpr.res.in For instance, systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce nitro groups at room temperature in the presence of halogens and ester functionalities. niscpr.res.in

Table 1: Representative Conditions for Nitro Group Reduction

| Reagents and Conditions | Product | Notes |

|---|---|---|

| H2, Pd/C, Ethanol | 5-Chloro-2-hydroxy-3-aminophenyl Benzoate | Catalytic hydrogenation is a clean and efficient method. chemistryviews.org |

| Fe, HCl, Ethanol/Water | 5-Chloro-2-hydroxy-3-aminophenyl Benzoate | A classic and cost-effective method for nitro group reduction. masterorganicchemistry.com |

| SnCl2·2H2O, Ethanol | 5-Chloro-2-hydroxy-3-aminophenyl Benzoate | A mild reducing agent often used for selective reductions. masterorganicchemistry.com |

Phenolic and Carboxylic Acid Derivatives via Ester Hydrolysis (e.g., 5-Chloro-2-hydroxy-3-nitrophenol, Benzoic Acid)

The ester linkage in 5-Chloro-2-hydroxy-3-nitrophenyl benzoate can be cleaved through hydrolysis to yield its constituent phenol (B47542) and carboxylic acid. This reaction can be catalyzed by either acid or base. semanticscholar.org Alkaline hydrolysis, in particular, proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. researchgate.net

The hydrolysis of this specific ester would result in the formation of 5-Chloro-2-hydroxy-3-nitrophenol and Benzoic Acid. This reaction is fundamental in organic synthesis for the deprotection of phenolic hydroxyl groups and for the recovery of the carboxylic acid moiety. The rate of hydrolysis can be influenced by the electronic nature of the substituents on both the phenyl and benzoate rings. semanticscholar.orgscispace.com

Table 2: Conditions for Ester Hydrolysis

| Reagents and Conditions | Products | Reaction Type |

|---|---|---|

| Aqueous NaOH, Heat | 5-Chloro-2-hydroxy-3-nitrophenol and Sodium Benzoate | Base-catalyzed hydrolysis (saponification) |

| Aqueous H2SO4, Heat | 5-Chloro-2-hydroxy-3-nitrophenol and Benzoic Acid | Acid-catalyzed hydrolysis |

Nucleophilically Substituted Analogues

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. This allows for the displacement of the chloro substituent by various nucleophiles. The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the intermediate Meisenheimer complex, thus facilitating the reaction.

A wide range of nucleophiles can be employed to generate a diverse set of analogues. For example, reaction with alkoxides would yield ether derivatives, while reaction with amines would produce substituted amino compounds. The kinetics of these reactions are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. researchgate.netrasayanjournal.co.in

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Sodium methoxide (B1231860) (NaOCH3) | 5-Methoxy-2-hydroxy-3-nitrophenyl benzoate |

| Ammonia (NH3) | 5-Amino-2-hydroxy-3-nitrophenyl benzoate |

| Sodium azide (B81097) (NaN3) | 5-Azido-2-hydroxy-3-nitrophenyl benzoate |

Metal Complexes Derived from Structurally Related Ligands

While direct complexation of this compound with metal ions may be challenging without prior modification, its derivatives, particularly those containing o-aminophenol or related moieties, are excellent ligands for the formation of metal complexes. derpharmachemica.comiosrjournals.org For instance, the reduction of the nitro group to an amine, as described in section 6.1, yields 5-Chloro-2-hydroxy-3-aminophenyl benzoate, which can act as a chelating ligand.

The amino and hydroxyl groups can coordinate to a central metal ion, forming stable chelate rings. A variety of transition metal complexes with ligands based on aminophenols have been synthesized and characterized. derpharmachemica.comiosrjournals.orgugm.ac.id These complexes often exhibit interesting electronic, magnetic, and catalytic properties. nih.gov The specific geometry and properties of the resulting metal complex depend on the metal ion, the ligand structure, and the reaction conditions.

Synthesis of Novel Structural Analogs for Comparative Reactivity Studies

The synthesis of novel structural analogs of this compound is valuable for comparative reactivity studies and for exploring structure-activity relationships. nih.gov Modifications can be introduced at various positions on the aromatic ring. For example, replacing the chloro substituent with other halogens (e.g., bromo or fluoro) can modulate the electronic properties of the ring and its susceptibility to nucleophilic attack.

Furthermore, introducing different substituents on the benzoate ring can influence the reactivity of the ester group. semanticscholar.org The synthesis of these analogs would typically follow similar synthetic routes as for the parent compound, with the appropriate choice of starting materials. For instance, derivatives of 2-amino-4-chlorophenol (B47367) can serve as precursors for analogs with different substitution patterns on the phenolic ring. nih.gov

Applications in Advanced Chemical Synthesis and Material Science Non Biological Focus

Role as a Versatile Intermediate in Complex Organic Molecule Construction

The structure of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (B1203000) makes it a candidate for use as a versatile intermediate in the synthesis of more complex molecules. The varied functional groups on the phenyl ring can be selectively modified or used to introduce this specific motif into a larger molecular framework. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or amide bond formation.

Similarly, the hydroxyl group offers a reactive site for etherification or other substitutions. The benzoate ester itself can be hydrolyzed to yield 5-chloro-2-hydroxy-3-nitrobenzoic acid, providing a carboxylic acid functionality for further derivatization. This multi-functionality allows for a stepwise and controlled construction of complex organic structures, including those with applications in pharmaceuticals and specialty chemicals. The reactivity of the core 5-chloro-2-hydroxyphenyl structure is demonstrated in syntheses where it is nitrated to produce the 5-chloro-2-hydroxy-3-nitrophenyl group, which is then elaborated into more complex heterocyclic systems.

Utility as a Reagent in Diverse Chemical Transformations

As a reagent, 5-Chloro-2-hydroxy-3-nitrophenyl benzoate can participate in several types of chemical transformations. The ester linkage can be cleaved under basic or acidic conditions, which can be useful in reactions where the benzoate group serves as a protecting group for the phenol (B47542). Once deprotected, the free phenol can engage in reactions such as O-alkylation or the formation of phenoxy-based linkages.

The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions. This allows for the displacement of either the chloro or nitro group to introduce new functionalities. The combination of these reactive sites makes the compound a potentially useful reagent for introducing a multi-substituted phenolic unit into various molecular scaffolds.

Precursor for Specialized Agrochemical Motifs (e.g., Herbicides like Triflusulfuron-methyl)